8-METHYL[1,2,5]OXADIAZOLO[4,3-F]CINNOLIN-3-IUM-3-OLATE
Overview
Description
8-METHYL[1,2,5]OXADIAZOLO[4,3-F]CINNOLIN-3-IUM-3-OLATE is a heterocyclic compound with a unique structure that combines an oxadiazole ring with a cinnoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-METHYL[1,2,5]OXADIAZOLO[4,3-F]CINNOLIN-3-IUM-3-OLATE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 8-methylcinnoline with nitrosyl chloride, followed by cyclization to form the oxadiazole ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 8-METHYL[1,2,5]OXADIAZOLO[4,3-F]CINNOLIN-3-IUM-3-OLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
8-METHYL[1,2,5]OXADIAZOLO[4,3-F]CINNOLIN-3-IUM-3-OLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism of action of 8-METHYL[1,2,5]OXADIAZOLO[4,3-F]CINNOLIN-3-IUM-3-OLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
- 3,3’-Bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole)
Comparison: 8-METHYL[1,2,5]OXADIAZOLO[4,3-F]CINNOLIN-3-IUM-3-OLATE is unique due to its specific structure, which combines an oxadiazole ring with a cinnoline moiety. This structural feature imparts distinct properties, such as enhanced thermal stability and specific electronic characteristics, making it valuable for various applications. In comparison, other similar compounds may have different substitution patterns and ring structures, leading to variations in their properties and applications.
Properties
IUPAC Name |
8-methyl-3-oxido-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c1-5-4-6-7(11-10-5)2-3-8-9(6)12-15-13(8)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUGOLLPGZDMOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC3=[N+](ON=C32)[O-])N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371705 | |
Record name | 8-Methyl-1,2,5-oxadiazolo[4,3-f]cinnolin-3-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300393-96-8 | |
Record name | 8-Methyl-1,2,5-oxadiazolo[4,3-f]cinnolin-3-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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